molecular formula C6H17Na3O12P B6291550 trisodium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate;dihydrate CAS No. 57775-17-4

trisodium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate;dihydrate

Cat. No.: B6291550
CAS No.: 57775-17-4
M. Wt: 381.14 g/mol
InChI Key: PLDHXFXPYIJOSE-UHFFFAOYSA-N
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Description

Trisodium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate;dihydrate is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes multiple hydroxyl groups and a phosphonatooxy group, making it highly reactive and versatile in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate;dihydrate typically involves the reaction of a hexanoate derivative with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The compound is then purified through crystallization and dried to obtain the dihydrate form.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as ion-exchange chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Trisodium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate;dihydrate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The phosphonatooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones, carboxylic acids, and aldehydes.

    Reduction: Formation of alcohols and alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Trisodium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate;dihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a substrate in enzymatic reactions.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of trisodium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate;dihydrate involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. It also participates in phosphorylation reactions, influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium;(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-ylmethoxy-[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]methyl]phosphinate
  • Trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]methyl]phosphinate

Uniqueness

Trisodium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate;dihydrate is unique due to its specific arrangement of hydroxyl and phosphonatooxy groups, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring precise control over chemical interactions and reactions.

Properties

CAS No.

57775-17-4

Molecular Formula

C6H17Na3O12P

Molecular Weight

381.14 g/mol

IUPAC Name

trisodium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate;dihydrate

InChI

InChI=1S/C6H13O10P.3Na.2H2O/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12;;;;;/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15);;;;2*1H2

InChI Key

PLDHXFXPYIJOSE-UHFFFAOYSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+].[Na+]

SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+].[Na+]

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O.O.O.[Na].[Na].[Na]

Origin of Product

United States

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